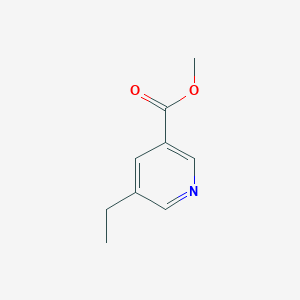

methyl 5-ethylnicotinate

CAS No.:

Cat. No.: VC14385136

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11NO2 |

|---|---|

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | methyl 5-ethylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C9H11NO2/c1-3-7-4-8(6-10-5-7)9(11)12-2/h4-6H,3H2,1-2H3 |

| Standard InChI Key | SVJRFDLLBQTDOV-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=CN=C1)C(=O)OC |

Introduction

Structural and Chemical Properties of Methyl 5-Ethylnicotinate

Methyl 5-ethylnicotinate (C₉H₁₁NO₂) consists of a pyridine core with two functional groups: a methyl ester at position 3 and an ethyl substituent at position 5. The pyridine ring’s electron-deficient nature influences its reactivity, particularly in electrophilic substitution reactions. The ester group enhances solubility in organic solvents, while the ethyl side chain may modulate lipophilicity, a critical factor in drug design .

Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) optimizations of similar nicotinate derivatives reveal planar pyridine rings with slight distortions due to substituent steric effects . The methyl ester group adopts a conformation that minimizes steric hindrance with the ethyl group. Molecular electrostatic potential (MEP) maps of analogous compounds show nucleophilic regions near the ester oxygen atoms and electrophilic zones around the pyridine nitrogen . These features suggest potential binding interactions with biological targets, such as enzymes involved in cardiovascular diseases .

Physicochemical Properties

-

Molecular Weight: 165.19 g/mol

-

LogP (Predicted): ~1.8 (indicating moderate lipophilicity)

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DCM, THF) and sparingly soluble in water due to the ester group .

Synthesis and Optimization

Synthetic Pathways

The synthesis of methyl 5-ethylnicotinate can be inferred from protocols for related nicotinate esters :

Step 1: Preparation of 5-Ethylnicotinic Acid

5-Ethylpyridine is carboxylated at position 3 using a Kolbe-Schmitt reaction, yielding 5-ethylnicotinic acid.

Step 2: Esterification

The carboxylic acid is reacted with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester:

Step 3: Purification

Crude product is purified via column chromatography or recrystallization. Yields for analogous reactions range from 65% to 75% .

Table 1: Optimization of Esterification Conditions

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | H₂SO₄ | 72 |

| Temperature | 65°C | 70 |

| Solvent | Methanol | 68 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (100 MHz, CDCl₃):

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

Analytical Methods for Quantification

High-Performance Thin-Layer Chromatography (HPTLC)

-

Stationary Phase: Silica gel 60 F₂₅₄.

High-Performance Liquid Chromatography (HPLC)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume